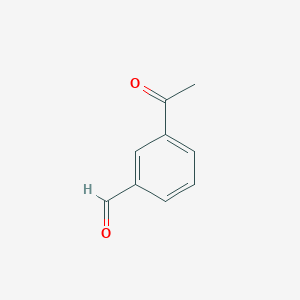

3-Acetylbenzaldehyde

Vue d'ensemble

Description

3-Acetylbenzaldehyde (3-AB) is an aromatic aldehyde compound that is used in a variety of applications, including organic synthesis, drug synthesis, and as a flavoring agent. In organic synthesis, 3-AB is used as a precursor for the synthesis of a variety of heterocyclic compounds. In drug synthesis, 3-AB is used in the production of certain drugs, such as the anti-cancer drug imatinib. As a flavoring agent, 3-AB is used to impart a sweet, floral aroma to food and beverages. In

Applications De Recherche Scientifique

Analytical Chemistry

In analytical chemistry, 3-AB can be used as a chemical reagent. It may be involved in chromogenic reactions, helping in the detection and quantification of various substances.

Each of these applications demonstrates the versatility and importance of 3-Acetylbenzaldehyde in scientific research and industrial applications . The compound’s ability to act as a precursor and reagent makes it a valuable asset across multiple fields of study and commercial sectors.

Mécanisme D'action

Target of Action

3-Acetylbenzaldehyde is an aromatic aldehyde compound . Although the precise target of 3-Acetylbenzaldehyde remains elusive, it is believed to function as an aromatase inhibitor .

Mode of Action

As an aromatase inhibitor, it may interfere with the enzyme aromatase, which plays a key role in the biosynthesis of estrogens .

Biochemical Pathways

3-Acetylbenzaldehyde is involved in various biochemical pathways. In organic synthesis, 3-Acetylbenzaldehyde serves as a vital precursor for the creation of various heterocyclic compounds .

Result of Action

The molecular and cellular effects of 3-Acetylbenzaldehyde’s action are largely unknown due to the lack of extensive research on this compound. As an aromatase inhibitor, it may have potential effects on estrogen-dependent processes in the body .

Propriétés

IUPAC Name |

3-acetylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNFUJVNBRCKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349178 | |

| Record name | 3-acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylbenzaldehyde | |

CAS RN |

41908-11-6 | |

| Record name | 3-Acetylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41908-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-acetylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

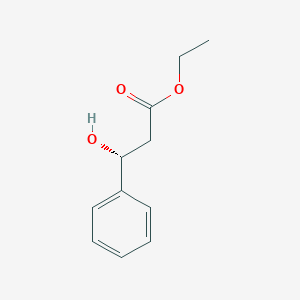

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

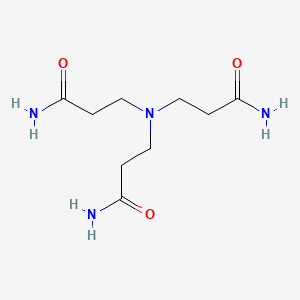

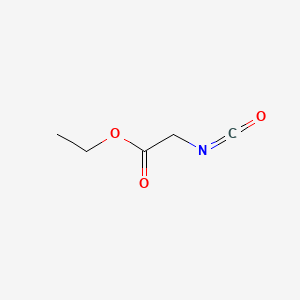

Feasible Synthetic Routes

Q & A

Q1: Why was 3-acetylbenzaldehyde chosen as an example substrate in this research on FLP-mediated deuterium/tritium labeling?

A1: The research aimed to demonstrate the selectivity of this novel labeling technique. 3-Acetylbenzaldehyde, containing both an aldehyde and a ketone functional group, served as an ideal test case. The researchers successfully demonstrated that the FLP system selectively reduced the aldehyde moiety to the corresponding deuterated/tritiated alcohol, leaving the ketone group untouched. [] This selectivity is a significant advantage over traditional reduction methods, highlighting the potential of FLPs in complex molecule labeling.

Q2: The paper mentions achieving high specific activity in the labeled products. What does this mean and why is it important?

A2: Specific activity, in the context of radiolabeling, refers to the amount of radioactivity per mole of the labeled compound. A higher specific activity translates to a greater signal, which is crucial for tracing and analyzing the labeled molecule in biological systems. The FLP-mediated method described in the paper utilizes carrier-free tritium gas, leading to the production of labeled products with high specific activities. [] This is a significant advantage, particularly in applications where minimizing the amount of labeled material used is important, such as in vivo studies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.